3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole
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Overview
Description
3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indazole core with a morpholine and pyrazine moiety, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrazine reacts with a nucleophile.
Attachment of the Morpholine Group: The morpholine group can be attached through a substitution reaction, where a halogenated intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated intermediates with nucleophiles or electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin.
Pyrazine Derivatives: Compounds with a pyrazine ring, such as pyrazinamide and phenazine.
Morpholine Derivatives: Compounds with a morpholine group, such as morpholine itself and its derivatives.
Uniqueness
3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is unique due to its combination of an indazole core with morpholine and pyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[3-(3-methyl-4,5,6,7-tetrahydroindazol-2-yl)pyrazin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-13-4-2-3-5-14(13)19-21(12)16-15(17-6-7-18-16)20-8-10-22-11-9-20/h6-7H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTPTJNVOAWLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NN1C3=NC=CN=C3N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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